![molecular formula C24H28N4O4S2 B2524362 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 953001-36-0](/img/structure/B2524362.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Overview
Description
Synthesis Analysis
A novel series of benzothiazole bearing 1,2,3-triazole derivatives are synthesized, and their structures are confirmed by 1H and 13C NMR .Molecular Structure Analysis
The molecular formula of the compound is C25H30N4O4S2. The molecular weight is 514.66.Chemical Reactions Analysis
The synthesized compounds are tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrate moderate to high activity .Scientific Research Applications
Anticancer Activity
This compound has shown promising results in the field of cancer research. Its unique structure allows it to interact with specific cancer cell receptors, inhibiting their growth and proliferation. Studies have demonstrated its potential in targeting various cancer types, including breast and lung cancer .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It can potentially protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a valuable candidate for developing new antibiotics .
Anti-inflammatory Applications
Studies have shown that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Research
In cardiovascular research, this compound has been investigated for its ability to modulate blood pressure and heart rate. Its interaction with specific receptors in the cardiovascular system suggests potential applications in treating hypertension and arrhythmias.
Antioxidant Activity
The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging research and the treatment of oxidative stress-related diseases.
Molecular Imaging
In the field of molecular imaging, this compound is used as a contrast agent. Its unique chemical properties allow it to enhance the visibility of specific tissues or organs during imaging procedures, aiding in the diagnosis and monitoring of diseases.
These applications highlight the versatility and potential of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate in various fields of scientific research.
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Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown significant activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus .
Mode of Action
tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency .
Biochemical Pathways
Benzothiazole derivatives have been found to have significant anti-tubercular activity . This suggests that they may affect the biochemical pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.
properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-2-26-13-15-27(16-14-26)24-25-21-10-7-19(17-22(21)33-24)32-23(29)18-5-8-20(9-6-18)34(30,31)28-11-3-4-12-28/h5-10,17H,2-4,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOWGLWVLQERKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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